molecular formula C20H20F3N5O3 B12628657 4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12628657
M. Wt: 435.4 g/mol
InChI Key: YHWOLFVWGOOIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, introduction of the piperidine ring, and the attachment of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, 4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is studied for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.

Industry

In the industrial sector, the compound’s properties are leveraged for applications such as material science, where it may be used in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of 4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, exerting its effects through mechanisms such as inhibition, activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

  • 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide
  • 3-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione

Uniqueness

What sets 4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide apart is its unique combination of functional groups and structural features. The presence of the trifluoromethyl group, piperidine ring, and pyrido[2,3-d]pyrimidine core provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic molecule notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F3N5O3C_{20}H_{20}F_{3}N_{5}O_{3}, with a molecular weight of 435.4 g/mol. The structure incorporates a piperidine ring and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidine core. The unique functional groups contribute to its biological activity.

PropertyValue
Molecular FormulaC20H20F3N5O3
Molecular Weight435.4 g/mol
IUPAC Name4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
InChI KeyYHWOLFVWGOOIBR-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. It may act through various mechanisms including:

  • Enzyme Inhibition : The compound can inhibit certain enzymes that are crucial for cellular processes.
  • Receptor Modulation : It may modulate receptor activity involved in signaling pathways.
  • Cellular Pathway Regulation : By affecting key proteins in signaling cascades, it can influence cell proliferation and survival.

Anti-mycobacterial Activity

Research has evaluated the anti-mycobacterial properties of related compounds. For instance, derivatives with similar structures have shown varying degrees of effectiveness against Mycobacterium tuberculosis and Mycobacterium smegmatis. However, specific studies on the compound indicate minimal inhibitory effects at concentrations up to 100 µM against M. smegmatis .

Neuropharmacological Effects

Preliminary studies suggest potential applications in treating central nervous system disorders. Compounds similar to this one have been investigated for their effects on anxiety and depression-related behaviors in animal models. The modulation of neurotransmitter systems could be a key factor in their efficacy .

Case Studies

  • Case Study on Anti-mycobacterial Activity : A study assessed various derivatives against M. smegmatis using broth microdilution methods. Results indicated no significant growth inhibition for the target compound at tested concentrations .
  • Neuropharmacological Evaluation : In a study examining the effects of similar compounds on anxiety models in rodents, it was found that certain derivatives exhibited anxiolytic effects through modulation of serotonin receptors .

Properties

Molecular Formula

C20H20F3N5O3

Molecular Weight

435.4 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20F3N5O3/c21-20(22,23)11-5-4-6-12(9-11)24-17(30)13-10-14(29)25-16-15(13)18(31)27-19(26-16)28-7-2-1-3-8-28/h4-6,9,13H,1-3,7-8,10H2,(H,24,30)(H2,25,26,27,29,31)

InChI Key

YHWOLFVWGOOIBR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.